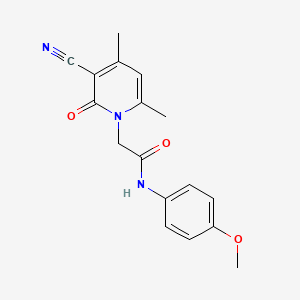

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, and an acetamide moiety linked to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyano-4,6-dimethylpyridine, the compound undergoes nitration and subsequent reduction to introduce the cyano and dimethyl groups.

Introduction of the Oxo Group: The pyridine derivative is then oxidized using reagents like potassium permanganate or chromium trioxide to introduce the oxo group at the 2-position.

Acetamide Formation: The intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Methoxyphenyl Substitution: Finally, the acetamide intermediate is coupled with 4-methoxyaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a pyridine ring with various substituents, suggests a range of pharmacological applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2. Its structure includes:

- A pyridine ring with cyano and oxo groups.

- An acetamide moiety.

- A methoxyphenyl group that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of cyano and oxo groups facilitates binding to active sites, modulating enzyme activity and potentially influencing various cellular pathways. This mechanism is crucial for its proposed therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can induce apoptosis in cancer cell lines by inhibiting key survival pathways. The compound's ability to modulate gene expression related to cell cycle regulation may contribute to its anticancer efficacy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism likely involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown moderate activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

- Anticancer Activity : A study on similar compounds demonstrated that they exhibited cytotoxic effects on A431 and MCF7 cancer cell lines with IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation, related compounds showed significant reductions in inflammatory markers, supporting their potential therapeutic use in autoimmune disorders .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM across different strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)propionamide | Similar backbone with propionamide | Moderate anticancer activity | |

| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)butyramide | Similar backbone with butyramide | Lower antimicrobial activity |

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-12(2)20(17(22)15(11)9-18)10-16(21)19-13-4-6-14(23-3)7-5-13/h4-8H,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXVULEJILOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.